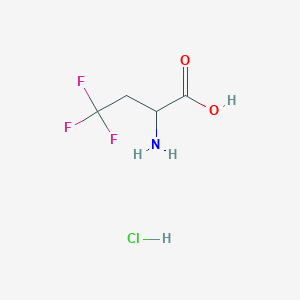
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride
Übersicht
Beschreibung
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride is a derivative of gamma-aminobutyric acid (GABA) and is commonly used as a building block in the synthesis of pharmaceutical compounds . It is a white to off-white crystalline powder that is soluble in water and is stable under normal conditions .
Synthesis Analysis
The synthesis of 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride involves a method specifically developed for large-scale preparation . The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3-CH2-I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis
The molecular formula of 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride is C4H7ClF3NO2 . The InChI code is 1S/C4H6F3NO2.ClH/c5-4(6,7)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride include the formation of a Ni (II) complex with glycine Schiff base and its alkylation with CF3-CH2-I under basic conditions . The alkylated Ni (II) complex is then disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid .Physical And Chemical Properties Analysis
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride is a white to off-white crystalline powder . It is soluble in water and stable under normal conditions . The molecular weight is 193.55 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Large-Scale Preparation for Drug Design : A method for large-scale preparation of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, crucial as a bioisostere of leucine moiety in drug design, was developed (Han et al., 2019).
Synthesis of Valuable Fluorinated Amino Acids : The stereoselective synthesis of fluorinated amino acids, including 2-amino-4,4,4-trifluorobutanoic acid, was achieved, highlighting its importance in modern medicinal chemistry (Pigza et al., 2009).
Practical Synthesis Methods : Expedient asymmetric synthesis methods for producing enantiomerically pure N-Fmoc derivatives of this compound were disclosed, demonstrating its scalability and practicality in synthesis (Mei et al., 2019).
Biocatalysis and Biochemical Applications
- Biocatalysis in Amino Acid Synthesis : The compound played a role in the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic approach, indicating its relevance in biochemistry and drug development (Hernández et al., 2017).
Pharmaceutical Chemistry
Inhibitors and Radical Scavengers : Synthesis of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids demonstrated that these compounds are effective and selective inhibitors of carboxylesterase, with high radical-scavenging activity, suggesting potential in pharmaceutical applications (Khudina et al., 2019).
Derivatives in Pharmacologically Active Substances : Derivatives of 4-amino-3-phenylbutanoic acid, including this compound, are of interest as pharmacologically active substances, suggesting its importance in the development of new drugs (Vasil'eva et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4,4,4-trifluorobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTBBIHZBGVKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride | |
CAS RN |
262296-39-9 | |
| Record name | 2-amino-4,4,4-trifluorobutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one](/img/structure/B3041100.png)
![2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041104.png)
![N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide](/img/structure/B3041106.png)

![5-Oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3041108.png)
![[(Z)-[Amino-(2,6-dichlorophenyl)methylidene]amino] 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041109.png)
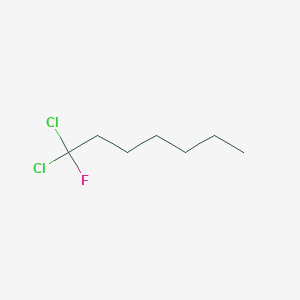

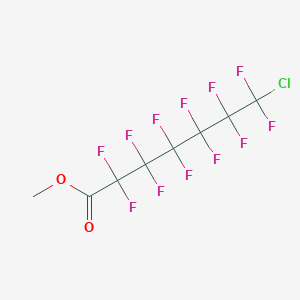
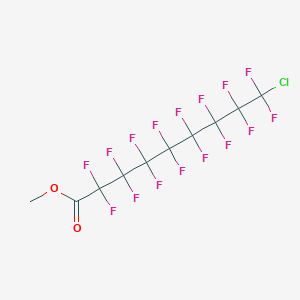
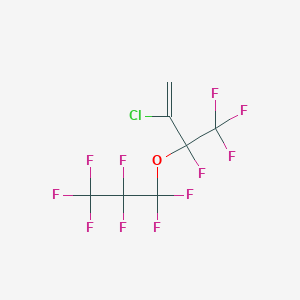


![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Bromide](/img/structure/B3041121.png)